Rebaudioside O

Übersicht

Beschreibung

Rebaudioside O is a steviol glycoside, a type of natural sweetener derived from the leaves of the Stevia rebaudiana plant. Steviol glycosides are known for their intense sweetness, which can be up to 300 times sweeter than sucrose. This compound is one of the many glycosides found in stevia leaves, and it has gained attention for its potential use as a non-caloric sweetener in various food and beverage products .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Die Synthese von Rebaudiosid O beinhaltet die Glykosylierung von Steviol, dem Aglykonanteil von Steviolglykosiden. Der Prozess umfasst typischerweise die schrittweise Addition von Glukosemolekülen an das Steviol-Rückgrat. Dies kann durch enzymatische oder chemische Glykosylierungsmethoden erreicht werden. Enzymatische Methoden verwenden oft Glykosyltransferasen, die Glukoseeinheiten von Donormolekülen auf Steviol übertragen .

Industrielle Produktionsverfahren: Die industrielle Produktion von Rebaudiosid O beinhaltet im Allgemeinen die Extraktion aus Stevia rebaudiana-Blättern, gefolgt von der Reinigung. Der Extraktionsprozess umfasst Schritte wie Wasser- oder Ethanol-Extraktion, Filtration und Kristallisation. Fortgeschrittene chromatographische Techniken, wie die hydrophile Interaktions-Flüssigchromatographie (HILIC), werden verwendet, um einen hohen Reinheitsgrad von Rebaudiosid O zu erreichen .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Rebaudiosid O unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Rebaudiosid O kann oxidiert werden, um verschiedene Derivate zu bilden, die sein Süßstoffprofil verändern können.

Reduktion: Reduktionsreaktionen können die glykosidischen Bindungen verändern, was sich möglicherweise auf die Stabilität und Süße auswirkt.

Substitution: Glykosylierungs- und Deglykosylierungsreaktionen sind üblich, bei denen Glukoseeinheiten hinzugefügt oder entfernt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid werden verwendet.

Substitution: Glykosyltransferasen und Glykosidasen sind häufig verwendete Enzyme für Glykosylierungs- und Deglykosylierungsreaktionen.

Wichtigste gebildete Produkte: Zu den wichtigsten Produkten, die aus diesen Reaktionen entstehen, gehören verschiedene glykosylierte Derivate von Rebaudiosid O, die jeweils unterschiedliche Süßstoffprofile und Stabilitätseigenschaften aufweisen .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Rebaudioside O is characterized by its unique structural features that contribute to its sweetening properties. It is a glycoside, which means it consists of a sugar moiety attached to a steviol backbone. The specific arrangement of its glycosidic bonds influences its sweetness and stability.

Key Characteristics:

- Chemical Formula : CHO

- Molecular Weight : 478.54 g/mol

- Sweetness Level : Approximately 300-400 times sweeter than sucrose .

Applications in Food Technology

Reb O is primarily recognized for its use as a natural sweetener in various food products. Its advantages over traditional sweeteners include being non-caloric, non-cariogenic, and having a lower glycemic index, making it suitable for diabetic patients.

Sweetener in Food Products

- Beverages : Used in soft drinks and flavored waters to reduce caloric content.

- Dairy Products : Incorporated into yogurts and ice creams as a sugar substitute.

- Confectionery : Utilized in candies and desserts to enhance sweetness without added calories.

Health Benefits and Pharmacological Applications

Recent studies have indicated that Reb O may offer several health benefits beyond its role as a sweetener.

Antidiabetic Effects

Research suggests that Reb O can improve insulin sensitivity and modulate glucose metabolism, making it beneficial for managing diabetes.

- Case Study : In diabetic animal models, Reb O administration resulted in improved fasting glucose levels and enhanced insulin sensitivity compared to controls .

Antioxidant Properties

Reb O exhibits antioxidant activity, which can help mitigate oxidative stress-related diseases.

- Data Table: Antioxidant Activity of Reb O

| Study Reference | Model Used | Observed Effect |

|---|---|---|

| Murine model | Reduced lipoperoxidation | |

| Human fibroblasts | Increased catalase activity |

Safety Profile

The safety of Reb O has been evaluated in various studies, indicating it is generally recognized as safe (GRAS) for human consumption. Toxicological assessments demonstrate no significant adverse effects at recommended dosages.

Regulatory Status

- Approved for use in the United States by the FDA.

- Recognized by the European Food Safety Authority (EFSA) as safe for food applications .

Future Research Directions

While current findings are promising, further research is warranted to explore the full therapeutic potential of Reb O. Areas for future investigation include:

- Long-term effects on metabolic health.

- Mechanisms underlying its pharmacological actions.

- Potential applications in functional foods aimed at specific health conditions.

Wirkmechanismus

Rebaudioside O exerts its effects primarily through interaction with taste receptors on the tongue. It binds to the sweet taste receptors, specifically the T1R2 and T1R3 receptor complex, which triggers a signal transduction pathway leading to the perception of sweetness. Additionally, it may influence metabolic pathways by interacting with gut hormones such as glucagon-like peptide-1 (GLP-1), which plays a role in glucose metabolism .

Vergleich Mit ähnlichen Verbindungen

- Stevioside

- Rebaudioside A

- Rebaudioside C

- Rebaudioside D

- Rebaudioside M

- Dulcoside A

Comparison: Rebaudioside O is unique among steviol glycosides due to its specific glycosylation pattern, which influences its sweetness intensity and sensory profile. Compared to Rebaudioside A, this compound has a different arrangement of glucose units, which can result in a distinct taste profile with potentially less bitterness and aftertaste .

Biologische Aktivität

Rebaudioside O (Reb O) is a steviol glycoside derived from the leaves of Stevia rebaudiana, known for its intense sweetness and potential health benefits. This article reviews the biological activity of Reb O, focusing on its pharmacological effects, safety, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound is structurally similar to other steviol glycosides, characterized by multiple glucose units attached to a steviol backbone. Its chemical formula is , and it is approximately 200-300 times sweeter than sucrose while being non-caloric and non-cariogenic .

Pharmacokinetics

Research indicates that steviol glycosides, including Reb O, undergo metabolism primarily in the liver. After ingestion, they are converted into steviol, which is then excreted through urine. Studies have shown that Reb O does not significantly affect blood glucose or insulin levels in animal models, suggesting a low impact on glucose metabolism .

Antidiabetic Effects

This compound exhibits potential antidiabetic properties by enhancing insulin sensitivity and glucose uptake in various cell types. In studies involving diabetic rats, Reb O improved insulin signaling pathways, leading to increased glucose transport activity in skeletal muscle cells .

Antioxidant Activity

Reb O has demonstrated antioxidant properties, reducing oxidative stress markers in animal models. It has been shown to enhance the activity of antioxidant enzymes such as superoxide dismutase and catalase, thereby protecting cells from oxidative damage .

Anti-inflammatory Properties

Research indicates that Reb O may possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This action could potentially benefit conditions associated with chronic inflammation .

Anticancer Potential

Preliminary studies suggest that Reb O may contribute to anticancer activity by inducing apoptosis in cancer cells. The mechanism involves modulation of apoptotic pathways, which leads to the activation of caspases and subsequent cell death in tumor cells .

Effects on Gut Microbiota

Recent investigations have highlighted the influence of Reb O on gut microbiota composition. It appears to promote beneficial bacterial growth while inhibiting pathogenic strains, suggesting a role in gut health maintenance .

Safety and Toxicity

Reb O has been recognized as generally safe for consumption. Toxicological assessments indicate no significant adverse effects at typical dietary levels. Long-term studies are necessary to fully understand its safety profile, particularly concerning reproductive health and developmental impacts .

Case Studies

- Diabetic Rat Model : In a controlled study with diabetic rats fed Reb O, researchers observed improved insulin sensitivity without significant changes in blood glucose levels. The study concluded that Reb O could be beneficial for managing diabetes-related complications .

- Oxidative Stress Reduction : Another study reported that administering Reb O significantly reduced lipid peroxidation levels in liver tissues of rats exposed to oxidative stress, indicating its protective role against liver damage .

Eigenschaften

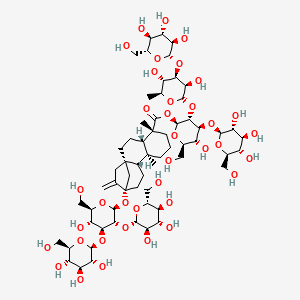

IUPAC Name |

[(2S,3R,4S,5R,6R)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] (1R,4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C62H100O37/c1-20-12-61-10-6-28-59(3,29(61)7-11-62(20,19-61)99-57-50(97-54-44(83)40(79)34(73)25(16-66)90-54)48(36(75)27(18-68)92-57)95-53-43(82)39(78)33(72)24(15-65)89-53)8-5-9-60(28,4)58(85)98-56-49(47(35(74)26(17-67)91-56)94-52-42(81)38(77)32(71)23(14-64)88-52)96-55-45(84)46(30(69)21(2)86-55)93-51-41(80)37(76)31(70)22(13-63)87-51/h21-57,63-84H,1,5-19H2,2-4H3/t21-,22+,23+,24+,25+,26+,27+,28-,29-,30-,31+,32+,33+,34+,35+,36+,37-,38-,39-,40-,41+,42+,43+,44+,45+,46+,47-,48-,49+,50+,51-,52-,53-,54-,55-,56-,57-,59+,60+,61+,62-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTOQMKFUTRIEQB-GXSUQLSCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC(=O)C3(CCCC4(C3CCC56C4CCC(C5)(C(=C)C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)C)CO)O)OC1C(C(C(C(O1)CO)O)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC(=O)[C@@]3(CCC[C@@]4([C@@H]3CC[C@]56[C@H]4CC[C@](C5)(C(=C)C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)C)C)CO)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C62H100O37 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501317449 | |

| Record name | Rebaudioside O | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1437.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220616-48-7 | |

| Record name | Rebaudioside O | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220616-48-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rebaudioside O | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.